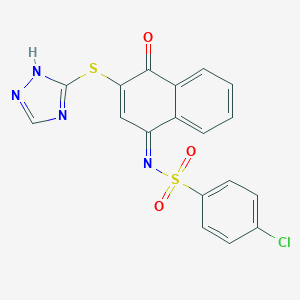![molecular formula C10H12FNO4S B280857 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid, also known as FMPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMPSP is a sulfonylurea derivative that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In
作用機序
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid acts by binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP), which results in depolarization of the cell membrane and subsequent influx of calcium ions. The increase in calcium ions triggers the exocytosis of insulin-containing granules from the beta cells into the bloodstream. This compound also inhibits the ATP-dependent potassium channels in the liver, which reduces the production of glucose.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It lowers blood glucose levels by stimulating insulin release and reducing glucose production in the liver. This compound also reduces serum triglyceride and cholesterol levels, which makes it a potential treatment for hyperlipidemia. This compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has been shown to have a good safety profile and is well-tolerated in animal studies.
実験室実験の利点と制限
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is stable under normal laboratory conditions and can be stored for long periods without degradation. This compound has been extensively studied, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It is expensive and may not be readily available in some laboratories. This compound is a highly potent compound, and its use requires caution and proper safety measures.
将来の方向性
There are several future directions for the study of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid. One potential direction is the development of novel antidiabetic drugs based on this compound. Another direction is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. This compound can also be studied for its potential applications in the field of agriculture as a pesticide or herbicide. Further research is needed to explore the full potential of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its synthesis method is straightforward, and it has been extensively studied for its antidiabetic, antihyperlipidemic, and anti-inflammatory activities. This compound acts by binding to the sulfonylurea receptor and stimulating insulin release from pancreatic beta cells. It has several advantages for lab experiments, but its use requires caution due to its high potency. Further research is needed to fully explore the potential of this compound and its derivatives.
合成法
The synthesis of 3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base. The reaction occurs under mild conditions, and the yield of the product is high. This compound can be purified using various techniques, such as recrystallization and column chromatography.
科学的研究の応用
3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antidiabetic, antihyperlipidemic, and anti-inflammatory activities. This compound acts as a sulfonylurea receptor agonist and stimulates the release of insulin from pancreatic beta cells. It also reduces the production of glucose in the liver and enhances glucose uptake in peripheral tissues. This compound has been used in the development of novel antidiabetic drugs, such as glimepiride and gliclazide.
特性
分子式 |
C10H12FNO4S |
|---|---|
分子量 |
261.27 g/mol |
IUPAC名 |
3-[(4-fluoro-3-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-7-6-8(2-3-9(7)11)17(15,16)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
InChIキー |
LVRLEENMOVOIHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
正規SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)


![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
